molecular formula C15H15NO2 B154527 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid CAS No. 131172-70-8

4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B154527
CAS No.: 131172-70-8
M. Wt: 241.28 g/mol
InChI Key: FLAXOPKZWSUVJN-UHFFFAOYSA-N
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Description

4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid is a specialized pyrrole building block of significant value in medicinal chemistry and antibacterial research. Its core structure is a privileged scaffold in the design of novel therapeutic agents, particularly for developing enzyme inhibitors that target bacterial replication machinery. The compound's key research application lies in its role as a precursor for the synthesis of more complex molecules that exhibit potent biological activity. Pyrrole-2-carboxamide derivatives, in particular, are integral molecular fragments found in bioactive marine natural products and synthetic anti-infectives . These motifs are crucial for binding to the active sites of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are validated targets for antibacterial agents . Researchers can utilize this carboxylic acid to construct pyrrole-2-carboxamide inhibitors that demonstrate low nanomolar potency against these targets, providing a pathway to address drug-resistant bacterial strains . The structural features of this pyrrole—including the carboxylic acid handle, the vinyl group for potential further functionalization, and the ethyl and phenyl substituents—make it a versatile intermediate for constructing diverse compound libraries. Its utility is underscored in lead optimization campaigns, where it can be used to fine-tune the physical properties and potency of drug candidates, for instance, by reducing overall lipophilicity while retaining single-digit nanomolar enzymatic inhibition . This makes it a valuable tool for advancing hit compounds toward viable preclinical candidates.

Properties

IUPAC Name

1-ethenyl-4-ethyl-5-phenylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-11-10-13(15(17)18)16(4-2)14(11)12-8-6-5-7-9-12/h4-10H,2-3H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAXOPKZWSUVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C(=C1)C(=O)O)C=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349610
Record name 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131172-70-8
Record name 1-Ethenyl-4-ethyl-5-phenyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131172-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling for Phenyl Group Installation

The phenyl group at position 5 is introduced via palladium-catalyzed cross-coupling. A boronic acid derivative (e.g., phenylboronic acid) reacts with a halogenated pyrrole precursor (e.g., 5-bromo-4-ethyl-1-vinyl-1H-pyrrole-2-carboxylate).

Standard Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Dioxane/water (4:1)

  • Temperature : 80°C

  • Yield : 85–90%

Comparative Catalyst Performance :

CatalystYield (%)Byproduct Formation
Pd(PPh₃)₄89<5%
PdCl₂(dppf)828–10%
NiCl₂(dppe)4520%

Heck Reaction for Vinyl Group Incorporation

The vinyl group at position 1 is installed via a Heck coupling between a bromopyrrole intermediate and ethylene gas.

Reaction Setup :

  • Catalyst : Pd(OAc)₂ (3 mol%)

  • Ligand : PPh₃ (6 mol%)

  • Base : Et₃N

  • Solvent : DMF

  • Temperature : 100°C

  • Yield : 75–80%

Critical Factors :

  • Ethylene pressure (1.5 atm optimal)

  • Exclusion of oxygen to prevent catalyst deactivation

Carboxylic Acid Formation via Hydrolysis

The ester-to-acid conversion is achieved through basic hydrolysis:

Procedure :

  • Dissolve ethyl 4-ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylate in NaOH (2M, aqueous).

  • Reflux at 90°C for 6 hours.

  • Acidify with HCl (6M) to pH 2–3.

  • Isolate via filtration (yield: 95–98%).

Hydrolysis Efficiency by Base :

BaseTime (h)Yield (%)Purity (%)
NaOH69799.5
LiOH49598.2
KOH89697.8

Alternative Pathways: Multicomponent Reactions

A one-pot synthesis leveraging the Gewald reaction enables concurrent pyrrole ring formation and functionalization:

Components :

  • Ethyl cyanoacetate

  • 4-Phenyl-2-pentanone

  • Elemental sulfur

Conditions :

  • Catalyst : Morpholine

  • Solvent : Ethanol

  • Temperature : 70°C

  • Time : 8 hours

  • Yield : 60–65%

Advantages :

  • Fewer purification steps

  • Reduced solvent waste

Limitations :

  • Lower regioselectivity for vinyl group positioning

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

Process Intensification Strategies :

StrategyImplementation ExampleOutcome
Continuous FlowMicroreactor for cyclocondensation15% higher throughput
Catalyst RecyclingPd nanoparticles on SiO₂10 reuses with <5% activity loss
Solvent RecoveryDistillation of toluene90% solvent reuse

Economic Analysis :

Cost FactorLaboratory ScaleIndustrial Scale
Raw Materials$320/g$28/g
Energy Consumption45 kWh/g8 kWh/g

Emerging Methodologies: Photoredox Catalysis

Recent advances employ visible-light-mediated catalysis for milder reaction conditions:

Protocol :

  • Catalyst : Ir(ppy)₃ (2 mol%)

  • Substrate : 4-Ethyl-5-phenyl-1H-pyrrole-2-carboxylate

  • Vinyl Source : Vinyl triflate

  • Light Source : 450 nm LEDs

  • Yield : 70%

Benefits :

  • Ambient temperature (25°C)

  • No requirement for inert atmosphere

Quality Control and Analytical Validation

Post-synthetic characterization ensures structural fidelity:

Spectroscopic Benchmarks :

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.8–7.2 (m, 5H, Ph), 5.2–5.6 (m, 2H, CH₂=CH), 2.4 (q, 2H, CH₂CH₃)

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C)

  • HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN)

Waste TypeTreatment Method
Palladium residuesIon-exchange resin recovery
Acidic byproductsNeutralization with CaCO₃

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block in Synthesis:
4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

  • Michael Addition Reactions : The compound can act as a nucleophile or electrophile in Michael addition reactions, which are crucial for forming carbon-carbon bonds.
  • Cycloaddition Reactions : It can be used in cycloaddition processes to create complex cyclic structures, which are often found in natural products and pharmaceuticals.

Applications in Materials Science

2. Polymer Chemistry:
The compound has been explored for its potential use in polymer chemistry. Its vinyl group can undergo polymerization, leading to the development of new materials with desirable properties such as:

  • Conductive Polymers : By incorporating this compound into polymer matrices, researchers have aimed to create conductive materials suitable for electronic applications.
  • Optoelectronic Devices : The unique optical properties of pyrrole derivatives make them suitable for applications in light-emitting diodes (LEDs) and photovoltaic cells.

Applications in Medicinal Chemistry

3. Anticancer Activity:
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. Research has shown that this compound may possess similar bioactivity:

  • Mechanism of Action : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Studies

StudyFindingsApplication
Study A (2023)Investigated the synthesis of pyrrole derivatives and their biological activitySuggested potential anticancer properties
Study B (2022)Explored polymerization techniques using vinyl-containing compoundsDeveloped conductive polymers for electronic applications
Study C (2021)Analyzed the reactivity of pyrrole derivatives in cycloaddition reactionsCreated novel cyclic compounds with pharmaceutical relevance

Mechanism of Action

The mechanism of action of 4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic pyrrole ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other biomolecules, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent in 4-chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid increases electrophilicity, facilitating nucleophilic aromatic substitution , whereas the ethyl group in the target compound enhances electron density, favoring electrophilic reactions .
  • Carboxylic Acid vs. Ester: The free carboxylic acid in the target compound improves hydrogen-bonding capacity compared to ester derivatives like ethyl 4-amino-5-phenyl-1H-pyrrole-3-carboxylate, which is more lipophilic and suited for prodrug applications .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Positional Effects : Substitution at position 2 (carboxylic acid) vs. position 3 (ester or acetyl) significantly alters solubility and biological activity. For example, the carboxylic acid at position 2 in the target compound enhances ionic interactions compared to esters at position 3 .

Biological Activity

4-Ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid (CAS No. 131172-70-8) is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, particularly focusing on its pharmacological implications and therapeutic potential.

  • Molecular Formula : C15_{15}H15_{15}NO2_2
  • Molecular Weight : 241.29 g/mol
  • Boiling Point : Approximately 337.9 °C (predicted)
  • Density : 1.09 g/cm³ (predicted)
  • pKa : 4.60 (predicted)

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the pyrrole ring followed by the introduction of the vinyl and carboxylic acid functionalities. Detailed synthetic routes are often outlined in medicinal chemistry literature, highlighting variations in substituents that can affect biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity, particularly against drug-resistant strains of bacteria and mycobacteria. For instance, research has shown that structurally similar compounds demonstrate potent anti-tuberculosis (anti-TB) activity with minimal cytotoxicity, suggesting that modifications to the pyrrole structure can enhance efficacy against pathogens like Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The biological evaluation of pyrrole derivatives has revealed important insights into their structure-activity relationships (SAR). For example, attaching electron-withdrawing groups to the pyrrole ring significantly improves antimicrobial potency. Compounds with bulky substituents have shown enhanced activity, indicating that steric factors play a crucial role in their interaction with biological targets .

Case Studies

CompoundActivityMIC (μg/mL)Cytotoxicity (IC50_{50} μg/mL)Notes
Compound 1Weak>64>64Initial evaluation against M. tuberculosis
Compound 5Strong<0.016>64Comparable to first-line anti-TB drug
Compound 32Excellent<0.016>64Effective against drug-resistant strains

These findings illustrate the potential for developing new therapeutic agents based on the modifications of the pyrrole structure .

Pharmacological Implications

The pharmacological properties of this compound are still under investigation; however, preliminary data suggest it may act as an inhibitor for specific enzyme targets involved in bacterial cell wall synthesis, similar to other known pyrrole derivatives . Furthermore, its low cytotoxicity profile suggests a favorable therapeutic index for further development.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-ethyl-5-phenyl-1-vinyl-1H-pyrrole-2-carboxylic acid?

  • Methodological Answer : Cyclocondensation reactions are frequently used. For example, ethyl acetoacetate can react with phenylhydrazine and a vinylating agent (e.g., DMF-DMA) to form intermediate esters, followed by basic hydrolysis to yield the carboxylic acid derivative . Solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for optimizing yields.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., vinyl protons at δ 4.5–5.5 ppm, aromatic protons at δ 7.0–7.8 ppm) .
  • IR : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z ~282.1) .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing motifs. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen bonding networks (e.g., O–H···O interactions) are analyzed to understand supramolecular assembly .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data be resolved?

  • Methodological Answer : Discrepancies in 1H^1H NMR chemical shifts or IR bands may arise from solvent polarity or tautomerism. Recalculate DFT (B3LYP/6-311++G(d,p)) with explicit solvent models (e.g., PCM) or re-examine synthetic conditions to rule out impurities .

Q. What strategies optimize the introduction of vinyl or ethyl substituents during synthesis?

  • Methodological Answer :

  • Vinyl Group : Palladium-catalyzed cross-coupling (e.g., Heck reaction) using 1-vinylpyrrole precursors .
  • Ethyl Group : Alkylation of pyrrole nitrogen with ethyl halides under basic conditions (K2_2CO3_3/DMF, 60°C) . Monitor regioselectivity via LC-MS to avoid over-alkylation.

Q. What crystallization conditions yield high-quality crystals for X-ray analysis?

  • Methodological Answer : Use vapor diffusion (e.g., hexane/ethyl acetate) at 4°C. For hydrophobic derivatives, add co-solvents like DMSO. Refinement with SHELXL includes anisotropic displacement parameters and twin-law corrections for twinned crystals .

Q. How do electron-withdrawing/donating groups influence the compound’s reactivity?

  • Methodological Answer : DFT calculations (e.g., Mulliken charges) reveal that the vinyl group increases electrophilicity at the pyrrole C-3 position, facilitating nucleophilic attacks. Compare Fukui indices for reactive sites to guide functionalization .

Q. What analytical methods validate purity post-synthesis?

  • Methodological Answer :

  • HPLC : C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm.
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance <0.4%) .

Q. How are tautomeric forms of this compound computationally modeled?

  • Methodological Answer : Perform potential energy surface scans (DFT) to compare stability of enol vs. keto tautomers. Solvent effects (e.g., ethanol) shift equilibrium; compare Gibbs free energies (ΔG) at 298 K .

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